4-(2-Chlorophenoxy)benzaldehyde

描述

Necrostatin-7,通常称为Nec-7,是一种有效的坏死性凋亡抑制剂,坏死性凋亡是一种形态上类似于坏死的程序性细胞死亡。 坏死性凋亡与各种病理生理疾病有关,包括炎症、神经退行性疾病、感染性疾病和恶性肿瘤 . Necrostatin-7 不抑制重组受体相互作用蛋白激酶 1 (RIP1),但在抑制坏死性凋亡方面有效,其EC50 为 10.6 μM .

准备方法

Necrostatin-7 的合成涉及多个步骤,从核心结构的制备开始。合成路线通常包括以下步骤:

核心结构的形成: 通过一系列反应合成核心结构,这些反应涉及特定起始材料的缩合。

官能团修饰: 通过卤化、硝化和磺化等反应将各种官能团引入核心结构。

化学反应分析

Necrostatin-7 会经历几种类型的化学反应,包括:

氧化: Necrostatin-7 在特定条件下可以被氧化形成各种氧化产物。

还原: 还原反应可以使用硼氢化钠等还原剂进行,以产生 Necrostatin-7 的还原形式。

科学研究应用

Necrostatin-7 具有广泛的科学研究应用,包括:

化学: 用作研究坏死性凋亡机制和开发新的抑制剂的工具。

生物学: 在细胞生物学研究中用于了解坏死性凋亡在各种细胞过程中的作用。

医学: 正在研究其在治疗与坏死性凋亡相关的疾病(如神经退行性疾病和炎症性疾病)中的潜在治疗应用。

工业: 用于开发针对坏死性凋亡的新药物和治疗剂.

作用机制

Necrostatin-7 通过抑制坏死性凋亡途径发挥其作用。该途径中涉及的关键分子靶标包括受体相互作用蛋白激酶 1 (RIP1)、受体相互作用蛋白激酶 3 (RIP3) 和混合谱系激酶结构域样蛋白 (MLKL)。 Necrostatin-7 抑制 RIP1-RIP3-MLKL 复合物的形成,从而阻止导致坏死性凋亡的下游信号事件 .

相似化合物的比较

Necrostatin-7 与其他 necrostatins(如 Necrostatin-1、Necrostatin-3 和 Necrostatin-5)不同,因为其作用机制不同。 与其他 necrostatins 不同,Necrostatin-7 不抑制 RIP1 激酶,但可能靶向坏死性凋亡途径中的其他调节分子 . 这种独特的特性使 Necrostatin-7 成为研究坏死性凋亡和开发新的治疗剂的宝贵工具。

类似化合物

Necrostatin-1: 抑制 RIP1 激酶,用于研究坏死性凋亡。

Necrostatin-3: 另一种坏死性凋亡抑制剂,其作用机制不同。

Necrostatin-5: 与 Necrostatin-1 类似,但其化学结构和活性有所不同.

Necrostatin-7 的独特特性和广泛的应用使其成为科学研究和治疗开发中的一种重要化合物。

生物活性

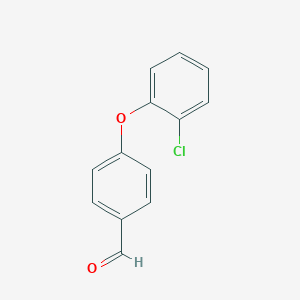

4-(2-Chlorophenoxy)benzaldehyde, also known as 2-chlorophenyl 4-formylphenyl ether, is an organic compound with notable biological activities. This compound features a chlorophenoxy group, which is often associated with various pharmacological effects. Understanding its biological activity is essential for potential applications in medicinal chemistry and environmental science.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Antimicrobial Activity

Research indicates that compounds containing chlorophenoxy groups exhibit significant antimicrobial properties. A study demonstrated that this compound showed effective inhibition against various bacterial strains, particularly Gram-positive bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Anti-inflammatory Effects

In vitro studies have suggested that this compound possesses anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in macrophage cell lines, suggesting potential therapeutic applications in treating inflammatory diseases .

Neuroprotective Properties

Recent investigations into the neuroprotective effects of this compound have revealed its ability to mitigate oxidative stress in neuronal cells. It appears to enhance the expression of antioxidant enzymes, thereby reducing neuronal damage in models of neurodegeneration . This property is particularly relevant for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Study on Antimicrobial Activity

A comparative study evaluated the antimicrobial efficacy of various phenoxy derivatives, including this compound. The results indicated a significant reduction in bacterial growth rates compared to control groups, highlighting its potential as a lead compound for developing new antibiotics .

Neuroprotective Mechanism Exploration

In a recent study involving zebrafish models, this compound was tested for its neuroprotective effects against induced oxidative stress. The compound significantly improved survival rates and reduced markers of oxidative damage, suggesting its utility in neuroprotective drug development .

Data Tables

属性

IUPAC Name |

4-(2-chlorophenoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClO2/c14-12-3-1-2-4-13(12)16-11-7-5-10(9-15)6-8-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXWBQHZLDLXBBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=CC=C(C=C2)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30440778 | |

| Record name | 4-(2-chlorophenoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30440778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158771-11-0 | |

| Record name | 4-(2-chlorophenoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30440778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。